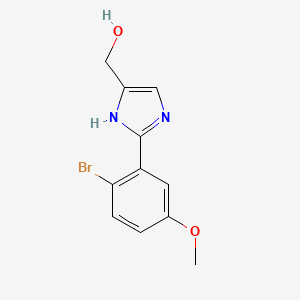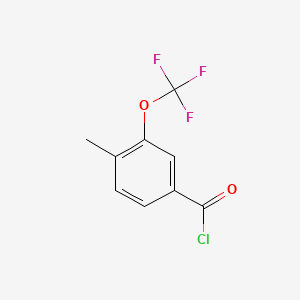
Bis(3-methoxybenzoyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methoxybenzoyl) peroxide is an organic peroxide compound with the molecular formula C16H14O6. It is characterized by the presence of two 3-methoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxybenzoyl) peroxide typically involves the reaction of 3-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C8H7O2Cl+H2O2+2NaOH→C16H14O6+2NaCl+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-methoxybenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
Bis(3-methoxybenzoyl) peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It can be employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of skin conditions, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(3-methoxybenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions or participate in oxidation processes. The molecular targets and pathways involved include the activation of unsaturated bonds in organic molecules, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Benzoyl Peroxide: A widely used compound in acne treatment and polymerization reactions.
Diacetyl Peroxide: Another organic peroxide with similar applications in polymer chemistry.
Dibenzoyl Peroxide: Known for its use in polymerization and as a bleaching agent.
Uniqueness: Bis(3-methoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and stability. This makes it particularly useful in specific applications where controlled reactivity is desired.
Propiedades
Número CAS |
1712-86-3 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(3-methoxybenzoyl) 3-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-7-3-5-11(9-13)15(17)21-22-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |
Clave InChI |
FLQULDKEPHBJJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OOC(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)











![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)

